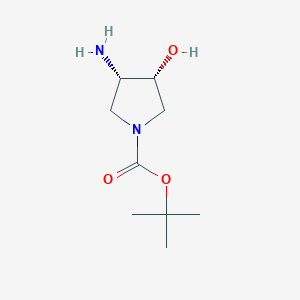

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Description

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-75-7) is a pyrrolidine-based compound with a molecular formula of C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol . It features a stereospecific (3S,4R) configuration, an amino group at position 3, a hydroxyl group at position 4, and a tert-butyl carbamate protecting group. This compound is classified under Protein Degrader Building Blocks, indicating its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its stereochemistry and functional groups enable precise interactions in drug-target binding, making it a critical intermediate in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160508 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190792-75-7, 138026-97-8 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190792-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Azide-Mediated Ring Expansion

The most common synthesis begins with 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester . Treatment with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in methanol/water (8:1) at 60°C for 15 hours induces ring expansion, forming an intermediate azide. Subsequent hydrogenation over 10% palladium-on-carbon (Pd/C) in methanol converts the azide to the primary amine.

Reaction Conditions:

-

Solvent: Methanol/water (8:1)

-

Temperature: 60°C

-

Catalyst: Pd/C (10 wt%)

Mechanistic Insight:

The bicyclic structure’s strain drives regioselective ring-opening at the oxirane oxygen, while the tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine nitrogen.

Ammonia-Promoted Hydrolysis

Alternative protocols replace NaN₃ with aqueous ammonia (NH₃) . Heating 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in NH₃ at reflux (90°C) for 4 hours directly yields the amino alcohol after solvent removal.

Advantages:

-

Avoids explosive NaN₃

-

Simplified workup (no hydrogenation required)

Limitations:

Protection/Deprotection Strategies

Boc Protection of Primary Amines

Post-ring-opening, the free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM). This step prevents unwanted side reactions during subsequent transformations.

Typical Protocol:

-

Dissolve crude amine in DCM.

-

Add Boc₂O (2.5 equiv) and stir for 4 hours.

-

Purify via silica gel chromatography (DCM:MeOH = 95:5).

Characterization Data:

Acidic Deprotection

Hydrochloric acid (HCl) in ethanol removes the Boc group, yielding the hydrochloride salt. Stirring at room temperature for 24 hours ensures complete deprotection.

Procedure:

-

Dissolve Boc-protected amine in 1.25 M HCl/EtOH.

-

Evaporate to dryness after 24 hours.

-

Resuspend in methanol for final isolation.

Application:

This step is critical for generating pharmaceutically active amines in drug discovery.

Stereochemical Control and Resolution

Retention of Configuration

The (3S,4R) stereochemistry originates from the bicyclic precursor’s rigid structure. Ring-opening preserves chirality due to restricted rotation around the C3-C4 bond.

Evidence:

Diastereomeric Salt Formation

For racemic mixtures, resolution is achieved using L-tartaric acid in ethyl acetate. The (3S,4R) isomer preferentially crystallizes, enabling isolation.

Conditions:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| Sodium Azide Ring-Opening | 6-Oxa-3-azabicyclo[3.1.0]hexane-3-Boc | NaN₃, NH₄Cl, Pd/C | 96% | 97% |

| Ammonia Hydrolysis | 6-Oxa-3-azabicyclo[3.1.0]hexane-3-Boc | NH₃, Boc₂O | 62% | 95% |

| Diastereomer Resolution | Racemic amine | L-Tartaric acid | 70% | 99% ee |

Key Observations:

-

NaN₃-based routes offer higher yields but require hazardous reagents.

-

Ammonia hydrolysis is safer but less efficient.

-

Chiral resolution ensures high enantiopurity for pharmaceutical applications.

Scale-Up and Industrial Feasibility

Catalytic Hydrogenation Optimization

Industrial protocols use continuous hydrogenation reactors to enhance Pd/C efficiency. Key parameters:

-

Pressure: 50 psi H₂

-

Temperature: 25°C

-

Catalyst Loading: 5 wt%

Outcome:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxyl compound.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate may exhibit neuroprotective properties. A study demonstrated its potential in reducing oxidative stress and inflammation in astrocytes exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. The compound showed a moderate protective effect by inhibiting TNF-α production and reducing free radical formation .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit enzymes associated with neurodegeneration. It acts as both a β-secretase and acetylcholinesterase inhibitor, potentially preventing the aggregation of amyloid-beta peptides and improving cholinergic function . This dual action makes it a promising candidate for treating cognitive impairments related to Alzheimer's disease.

In Vitro Studies

In vitro experiments have shown that this compound can protect neuronal cells from apoptosis induced by toxic agents. The compound's ability to modulate signaling pathways involved in cell survival highlights its therapeutic potential .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. While initial findings showed promise, further studies indicated variability in bioavailability and efficacy depending on the model used. For instance, comparisons with established treatments like galantamine revealed that while this compound had some protective effects, it did not consistently outperform existing therapies .

Data Table: Comparative Efficacy of Neuroprotective Compounds

| Compound Name | Mechanism of Action | Protective Effect | Study Type |

|---|---|---|---|

| This compound | β-secretase & acetylcholinesterase inhibitor | Moderate | In vitro & In vivo |

| Galantamine | Acetylcholinesterase inhibitor | Strong | In vivo |

| Donepezil | Acetylcholinesterase inhibitor | Strong | In vivo |

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its structural features make it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals. Researchers have utilized this compound in various synthetic pathways to develop novel therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

- (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 148214-90-8): This diastereomer differs in stereochemistry (3R,4R vs. 3S,4R), altering hydrogen-bonding patterns and molecular recognition properties. Such differences can significantly impact pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., target affinity) .

- (3S,4S)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-74-6): Another diastereomer with inverted hydroxyl and amino group positions, leading to distinct crystal packing and solubility profiles .

Substituted Pyrrolidine Derivatives

- tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 1821824-99-0): Features an aminomethyl group instead of a primary amino group. The molecular weight increases to 216.28 g/mol, and the additional methylene spacer may enhance flexibility or alter binding kinetics .

- (3R,4S)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate (CAS 1290191-85-3): Replaces the hydroxyl group with a methyl group, reducing hydrogen-bonding capacity and increasing hydrophobicity (log P). This substitution could improve blood-brain barrier penetration but reduce aqueous solubility .

- tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0): The hydroxyl group is substituted with a methoxy group, enhancing lipophilicity and metabolic stability (methoxy groups resist oxidation) but eliminating a key hydrogen-bond donor .

Ring-Expanded Analogs

- trans-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4): Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine. This modification increases conformational flexibility and may alter target selectivity .

Physicochemical and Functional Properties Comparison

Biological Activity

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate , also known by its CAS number 190792-75-7, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative that can influence various biochemical pathways. The compound is believed to interact with specific receptors and enzymes, modulating their activity and contributing to various physiological effects.

Biological Activity

- Antimicrobial Properties :

- Cytotoxic Effects :

- Inhibition of Enzymatic Activity :

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several pyrrolidine derivatives on HeLa and MCF-7 cell lines. The results indicated that certain structural modifications enhanced the cytotoxic potential, leading to IC50 values ranging from 42 μM to 166 μM for malignant cells compared to normal cells .

Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial activity, pyrrolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. While specific data for tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine was not reported, related compounds showed promising inhibition zones indicating potential efficacy .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the most reliable synthetic routes for tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer:

The compound is typically synthesized via kinetic resolution of racemic precursors using enantioselective enzymes. For example, Novozyme 435 lipase catalyzes the acetylation of (+)-(3S,4R)-enantiomers in methyl tert-butyl ether (MTBE) with vinyl acetate at 50°C, achieving high enantioselectivity (E = 40) and yielding the desired (-)-(3S,4R)-enantiomer in 94% yield (ee > 97.3%) . Key stereochemical control is achieved through:

- Enzyme-substrate specificity : Lipases selectively recognize the (3S,4R) configuration.

- Solvent optimization : MTBE enhances enzyme activity and reduces side reactions.

- Temperature : Elevated temperatures (50°C) improve reaction kinetics without denaturing the enzyme.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.